1,2,3,3-Tetrachloro-1,1,2-trifluoropropane
Overview
Description
1,2,3,3-Tetrachloro-1,1,2-trifluoropropane is a chemical compound with the molecular formula C3HCl4F3 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane typically involves the chlorination and fluorination of propane derivatives. One common method includes the reaction of 1,1,2-trifluoropropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetrachloro-1,1,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce partially dechlorinated or defluorinated compounds.
Scientific Research Applications
1,2,3,3-Tetrachloro-1,1,2-trifluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Investigated for its potential effects on biological systems and its use as a tool in biochemical studies.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, refrigerants, and solvents.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its application, such as its use in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane
- 2,2,3,3-Tetrachloro-1,1,1-trifluoropropane
- 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane
Uniqueness
1,2,3,3-Tetrachloro-1,1,2-trifluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. The presence of multiple halogen atoms also makes it a valuable compound for studying halogenation reactions and their effects on molecular behavior.
Properties
IUPAC Name |
1,2,3,3-tetrachloro-1,1,2-trifluoropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(6,8)3(7,9)10/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNHXLVGLANIBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290385 | |
Record name | 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-41-3 | |
Record name | NSC68378 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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